Betaine aldehyde hydrate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H14NO2+ |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
2,2-dihydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO2/c1-6(2,3)4-5(7)8/h5,7-8H,4H2,1-3H3/q+1 |
InChI Key |
HEHORKLRCFPRON-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(O)O |
Canonical SMILES |
C[N+](C)(C)CC(O)O |
Origin of Product |
United States |
Biochemical Pathways and Metabolism of Betaine Aldehyde Hydrate
Biosynthesis of Betaine (B1666868) Aldehyde Hydrate (B1144303) from Choline (B1196258)
The formation of betaine aldehyde hydrate from choline is the initial and often rate-limiting step in the synthesis of glycine (B1666218) betaine. frontiersin.org This conversion is crucial for organisms to adapt to osmotic stress. oup.com
Precursors and Enzymatic Steps in this compound Formation
The primary precursor for this compound is choline. oup.compnas.org In plants and some bacteria, the synthesis of glycine betaine, and thus this compound, occurs as a two-step oxidation of choline. oup.compnas.org The first step is the conversion of choline to betaine aldehyde. nih.gov This intermediate, betaine aldehyde, exists predominantly in its hydrated form, this compound, in aqueous solutions. nih.govresearchgate.net
The enzymatic machinery for this initial oxidation step varies across different organisms. oup.com In plants, this reaction is catalyzed by choline monooxygenase (CMO), a Rieske-type iron-sulfur enzyme. oup.compnas.org In contrast, animals and many bacteria utilize either a membrane-bound choline dehydrogenase or a soluble choline oxidase to catalyze the conversion of choline to betaine aldehyde. oup.comexpasy.org In the fungus Aspergillus fumigatus, a choline oxidase (AfChoAp) is responsible for oxidizing choline to betaine aldehyde. nih.gov
| Organism Type | Primary Enzyme for Choline Oxidation | Precursor(s) | Product |
| Plants | Choline Monooxygenase (CMO) oup.compnas.org | Choline, O₂, Reduced Ferredoxin, H⁺ wikipedia.org | This compound, H₂O, Oxidized Ferredoxin wikipedia.org |
| Animals & many Bacteria | Choline Dehydrogenase or Choline Oxidase oup.comexpasy.org | Choline | Betaine Aldehyde |
| Aspergillus fumigatus | Choline Oxidase (AfChoAp) nih.gov | Choline, O₂ | Betaine Aldehyde, Hydrogen Peroxide |
Role of Choline Monooxygenase (CMO) in this compound Production
In plants, choline monooxygenase (CMO) is a critical enzyme located in the chloroplast stroma that catalyzes the first step in glycine betaine synthesis. pnas.org It is a ferredoxin-dependent enzyme that facilitates the oxidation of choline to produce the hydrate form of betaine aldehyde. pnas.orgresearchgate.net The reaction catalyzed by CMO requires choline, molecular oxygen, reduced ferredoxin, and protons as substrates, yielding this compound, water, and oxidized ferredoxin as products. wikipedia.org
CMO is characterized as a Rieske-type iron-sulfur protein. pnas.org Its expression and activity are often upregulated in response to environmental stresses like salinity, highlighting its importance in the plant's defense mechanisms. pnas.org The enzyme is composed of identical subunits and its structure includes a motif with Cys-His pairs characteristic of Rieske-type proteins. pnas.org The activity of CMO is considered a key regulatory point in the biosynthesis of glycine betaine in plants. oup.com
Catabolism and Further Metabolic Transformations of this compound
Following its synthesis, this compound is typically further metabolized rather than accumulated, due to its potential toxicity at high concentrations. frontiersin.org The primary catabolic fate of this compound is its oxidation to the non-toxic and highly effective osmoprotectant, glycine betaine. frontiersin.orgtandfonline.com
Betaine Aldehyde Dehydrogenase (BADH) Activity and Glycine Betaine Synthesis
The conversion of betaine aldehyde to glycine betaine is catalyzed by the enzyme betaine aldehyde dehydrogenase (BADH). pnas.orgtandfonline.com This NAD⁺-dependent enzyme is found in a wide array of organisms, including bacteria, plants, and animals, and is a key regulator in the formation of glycine betaine. expasy.orgtandfonline.comnih.gov In plants, BADH is localized in the chloroplast stroma, similar to CMO. pnas.org
The reaction catalyzed by BADH is an irreversible oxidation of betaine aldehyde, which is crucial for both the synthesis of the osmoprotectant glycine betaine and the detoxification of the potentially harmful betaine aldehyde. tandfonline.comebi.ac.uk The activity of BADH can be influenced by various factors. For instance, in the bacterium Bacillus subtilis, the enzyme's activity is stimulated by low concentrations of salt and proline, and it exhibits high tolerance to ionic conditions and its own product, glycine betaine. nih.gov In some bacteria, such as Pseudomonas aeruginosa, BADH can utilize NADP⁺ as a cofactor with similar efficiency to NAD⁺. ebi.ac.uk
The overexpression of the BADH gene in transgenic plants has been shown to increase the accumulation of glycine betaine and enhance tolerance to various abiotic stresses. tandfonline.com This demonstrates the critical role of BADH in stress mitigation through the synthesis of glycine betaine from betaine aldehyde. tandfonline.comnih.gov
| Enzyme | Organism(s) | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location (in plants) |
| Betaine Aldehyde Dehydrogenase (BADH) | Bacteria, Plants, Animals expasy.orgtandfonline.comnih.gov | Betaine Aldehyde tandfonline.com | Glycine Betaine tandfonline.com | NAD⁺ tandfonline.comnih.gov (or NADP⁺ in some bacteria ebi.ac.uk) | Chloroplast Stroma pnas.org |
Alternative Fates and Metabolic Branch Points of this compound
While the primary metabolic route for this compound is its oxidation to glycine betaine, alternative metabolic fates exist, though they are less prominent. In some fungi, a reductive pathway has been identified where glycine betaine can be reduced back to choline via the intermediate glycine betaine aldehyde. pnas.org This suggests a potential for betaine aldehyde to be reduced to choline under specific conditions.
Furthermore, betaine aldehyde itself is an aldehyde and thus can theoretically participate in other reactions typical of this functional group. However, the high efficiency of BADH in converting it to glycine betaine generally prevents the accumulation and subsequent diversion of betaine aldehyde into other metabolic pathways. The metabolism of choline can also be directed towards the synthesis of phospholipids, such as phosphatidylcholine, which represents a significant branch point from the betaine synthesis pathway. bevital.no
Interconnections of this compound Metabolism with Other Cellular Pathways (e.g., Methylation Cycle)
The metabolism of this compound is intrinsically linked to other central metabolic pathways, most notably the one-carbon metabolism, which includes the methylation cycle. bevital.no The product of this compound catabolism, glycine betaine, serves as a crucial methyl donor. nih.gov
In the liver and kidneys of mammals, glycine betaine participates in the methylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). bevital.nonih.gov This process is a key component of the methionine cycle. By donating one of its methyl groups, glycine betaine is converted to dimethylglycine. bevital.no This function of glycine betaine provides an alternative route for homocysteine remethylation, which is also carried out by methionine synthase using 5-methyltetrahydrofolate as the methyl donor. bevital.no Therefore, the pathway originating from choline and passing through this compound directly contributes to the pool of methyl groups essential for numerous biological methylation reactions, including DNA and protein methylation. mdpi.com
Enzymology of Betaine Aldehyde Hydrate Interconversion
Characterization of Choline (B1196258) Monooxygenase (CMO)
Choline Monooxygenase (EC 1.14.15.7) catalyzes the first committed step in glycine (B1666218) betaine (B1666868) synthesis in plants, the oxidation of choline to betaine aldehyde. pnas.orgnih.gov This enzyme is unique to plants; in other organisms, this reaction is typically catalyzed by flavoprotein dehydrogenases or oxidases. pnas.orgnih.gov CMO is a ferredoxin-dependent, Rieske-type iron-sulfur protein located in the chloroplast stroma. pnas.orgresearchgate.net Its activity and expression are notably induced by osmotic stress. pnas.orgresearchgate.net
CMO exhibits a high degree of specificity for its primary substrate, choline. A coupled radiometric assay was developed to overcome the instability of its product, betaine aldehyde, by using E. coli BADH and NAD+ to convert the formed [14C]betaine aldehyde into [14C]glycine betaine for detection. nih.govoup.com Studies on spinach CMO revealed its preference for choline, while analogs were tested for inhibitory effects. oup.com For instance, 3,3-dimethylbutyraldehyde (B104332) acts as a competitive inhibitor. Deuterium labeling experiments have shown a kinetic isotope effect (kH/kD) of 3.2 for the oxidation of choline.
Interactive Data Table: Kinetic Parameters of Choline Monooxygenase Press the button to view the data.
Kinetic Data
| Parameter | Value | Substrate/Inhibitor | Organism | Reference |
| kH/kD | 3.2 | Choline | Spinach | |
| Ki | 1.8 mM | 3,3-dimethylbutyraldehyde | Spinach |
CMO is an oligomer composed of identical subunits. pnas.org In spinach, the subunit has a molecular mass of approximately 42,864 Da. researchgate.net Gel filtration analysis of the native enzyme suggests it may exist as a homodimer. nih.gov A key structural feature of CMO is the presence of a Rieske-type [2Fe-2S] iron-sulfur cluster within each subunit, which is coordinated by two cysteine and two histidine residues. pnas.orgresearchgate.net This places CMO in a unique class of plant oxygenases. pnas.org The enzyme preparations have a characteristic red-brown color and exhibit absorption maxima at 329 and 459 nm, which is lost upon reduction with dithionite, a feature indicative of an iron-sulfur protein. nih.gov While CMO utilizes a flavin cofactor for oxygen activation, the detailed interactions are part of a broader mechanism shared by flavin-dependent monooxygenases which use FAD or FMN to form a C4a-(hydro)peroxyflavin intermediate. nih.govresearchgate.net The specific architecture of the flavin-binding site, often a Rossmann fold, facilitates these interactions. nih.gov Site-directed mutagenesis studies on spinach CMO confirmed that changing specific cysteine (Cys-181) and histidine (His-287) residues, which are involved in binding the Fe-S cluster, abolishes the enzyme's ability to synthesize betaine. nih.gov
The reaction mechanism involves the transfer of electrons from reduced ferredoxin to the Rieske [2Fe-2S] cluster of CMO. researchgate.net These electrons are then passed to a mononuclear non-heme iron center within the enzyme. researchgate.net This reduced iron center activates molecular oxygen, which then hydroxylates the choline substrate. The product, betaine aldehyde, is released in its hydrate (B1144303) form. pnas.orgresearchgate.net The catalytic cycle relies on the enzyme's ability to stabilize a reactive C4a-(hydro)peroxyflavin intermediate, a common feature of this class of enzymes. nih.gov
Structural Biology of CMO (e.g., Flavin Cofactor Interactions)
Characterization of Betaine Aldehyde Dehydrogenase (BADH)
Betaine Aldehyde Dehydrogenase (BADH; EC 1.2.1.8) catalyzes the second and final step in glycine betaine synthesis: the irreversible NAD(P)⁺-dependent oxidation of betaine aldehyde to glycine betaine. tandfonline.comtandfonline.combohrium.com This enzyme is a key regulator of glycine betaine formation and plays a critical role in plant tolerance to abiotic stresses. tandfonline.comuliege.befrontiersin.org
BADH belongs to the aldehyde dehydrogenase (ALDH) superfamily, specifically the ALDH10 family in plants. nih.govmdpi.comresearchgate.net Many plant species possess multiple BADH genes, or isoforms, which can exhibit different expression patterns and subcellular localizations. tandfonline.comnih.gov For example, barley has two main isoforms: BBD1, which is salt-inducible and expressed in the roots, and BBD2, found in the leaves. mdpi.com
The subcellular location of BADH varies among plant species. In spinach, both CMO and BADH are found in the chloroplast stroma. pnas.org In Arabidopsis thaliana, a plant that does not naturally accumulate glycine betaine, two BADH-like genes, ALDH10A8 and ALDH10A9, encode proteins that are targeted to leucoplasts and peroxisomes, respectively. nih.gov In the halophyte Leymus chinensis, BADH proteins have been localized in the leaf blades. researchgate.net Animal BADHs are classified in the ALDH9 family and are typically soluble enzymes found in various cellular compartments. researchgate.netrcsb.org
Interactive Data Table: Properties of BADH Isoforms and Localization Press the button to view the data.
BADH Isoforms and Localization
| Organism | Isoform/Gene | Subcellular Localization | Tissue Distribution | Reference |
| Spinach (Spinacia oleracea) | SoBADH | Chloroplast Stroma | Leaves | pnas.org |
| Barley (Hordeum vulgare) | BBD1 | Not specified | Roots (salt-inducible) | mdpi.com |
| Barley (Hordeum vulgare) | BBD2 | Not specified | Leaves | mdpi.com |
| Arabidopsis thaliana | ALDH10A8 | Leucoplasts | General | nih.gov |
| Arabidopsis thaliana | ALDH10A9 | Peroxisomes | General | nih.gov |
| Cod (Gadus morhua) | ALDH9 | Not specified | Liver | rcsb.org |
| Pseudomonas aeruginosa | BADH | Cytosol | Inducible by choline | tandfonline.comjst.go.jp |
The activity of BADH is tightly regulated to prevent the depletion of the NAD⁺ pool and avoid the accumulation of the toxic intermediate, betaine aldehyde. portlandpress.com One key regulatory mechanism is reversible, partial inactivation by its own substrate, betaine aldehyde, in the absence of the coenzyme NAD⁺. portlandpress.com Crystallographic studies of spinach BADH (SoBADH) have shown that a non-essential cysteine residue (Cys450) can form a thiohemiacetal with betaine aldehyde, which blocks the productive binding of the substrate. portlandpress.com This inactivation is a time- and concentration-dependent process.
The enzyme from Pseudomonas aeruginosa shows optimal activity at a pH of 7.4. tandfonline.comjst.go.jp Plant BADHs generally have a pH optimum around 8.0-8.5. The kinetic properties of BADH are also influenced by its coenzyme. The enzyme from P. aeruginosa can use both NADP⁺ and NAD⁺, with Km values of 8.9 x 10⁻⁵ M and 2.2 x 10⁻⁴ M, respectively, while its Km for betaine aldehyde is 3.8 x 10⁻⁴ M. tandfonline.comjst.go.jp The regulation of BADH is physiologically significant, allowing for the synthesis of high levels of glycine betaine during stress while maintaining cellular homeostasis. portlandpress.com
Mutational Analysis and Functional Domains of BADH
Betaine aldehyde dehydrogenase (BADH), like other members of the aldehyde dehydrogenase (ALDH) superfamily, possesses a conserved three-dimensional structure composed of three primary domains: a cofactor-binding domain, a catalytic domain, and an oligomerization domain. nih.govresearchgate.netosti.govfrontiersin.org The cofactor-binding domain typically features a Rossmann fold responsible for securing the NAD(P)+ cofactor. frontiersin.orgresearchgate.net The catalytic domain houses the active site and forms a funnel-shaped tunnel where the substrate binds and the oxidation reaction occurs. frontiersin.org The oligomerization domain facilitates the formation of dimers or tetramers, which is the functional state for most BADH enzymes. nih.govresearchgate.net
Site-directed mutagenesis has been a pivotal technique for elucidating the functional roles of specific amino acid residues within these domains. researchgate.net These studies have pinpointed key residues essential for substrate binding, specificity, and catalysis. The catalytic cysteine (e.g., Cys291 in Spinacia oleracea, Cys286 in Pseudomonas aeruginosa, Cys297 in cod, and Cys289 in Staphylococcus aureus) is universally recognized as the critical nucleophile that initiates the catalytic cycle. ebi.ac.ukportlandpress.comcolab.wsiucr.org Mutation of this residue invariably leads to a complete loss of enzyme activity. osti.govnih.gov
In plant ALDH10 enzymes, structural and mutational analyses have identified an "aromatic box" that binds the trimethylammonium group of betaine aldehyde through cation-π interactions. In spinach (SoBADH), this box is formed by four aromatic residues: Tyr-160, Trp-167, Trp-285, and Trp-456. nih.gov Mutating these residues confirmed their involvement in substrate binding. nih.gov Furthermore, a single amino acid at position 441 (SoBADH numbering) has been identified as a major determinant of substrate specificity. nih.govscienceopen.com Plant ALDH10s with an isoleucine at this position cannot efficiently oxidize betaine aldehyde, whereas those with an alanine (B10760859) or cysteine exhibit high BADH activity. scienceopen.com
In the BADH from Staphylococcus aureus (SaBetB), which is subject to substrate inhibition, mutational analysis of residues in the substrate-binding pocket (Val288, Ser290, His448, Tyr450, and Trp456) significantly reduced this inhibition. nih.govpdbj.org A double mutant, H448F/Y450L, completely lost its susceptibility to substrate inhibition, suggesting these residues are involved in non-productive binding of the substrate at high concentrations. nih.gov
Table 1: Effects of Site-Directed Mutagenesis on Betaine Aldehyde Dehydrogenase (BADH) Properties
| Enzyme Source | Residue/Mutation | Domain/Region | Observed Effect | Reference |
|---|---|---|---|---|
| Spinacia oleracea (SoBADH) | Tyr-160 | Substrate-binding pocket | Important for binding betaine aldehyde and other short ω-aminoaldehydes. | nih.gov |
| Spinacia oleracea (SoBADH) | Ala-441 -> Ile | Substrate specificity determinant | Drastically reduces specificity for betaine aldehyde (BAL) while maintaining activity for other aminoaldehydes. | nih.govscienceopen.com |
| Spinacia oleracea (SoBADH) | Ala-441 -> Val/Phe | Substrate specificity determinant | Showed no significant activity with betaine aldehyde. | scienceopen.com |
| Staphylococcus aureus (SaBetB) | Val288, Ser290, His448, Tyr450, Trp456 | Substrate-binding pocket | Mutations greatly reduced substrate inhibition by betaine aldehyde. | nih.govpdbj.org |
| Staphylococcus aureus (SaBetB) | H448F/Y450L | Substrate-binding pocket | Complete loss of substrate inhibition. | nih.gov |
| Staphylococcus aureus (SaBetB) | Gly234 -> Ser/Thr/Ala | NAD+ binding site | Reduced substrate inhibition, suggesting cooperativity between cofactor and substrate binding sites. | nih.gov |
| Zea mays (ZmALDH12) | Cys330 -> Ala | Catalytic Site | Renders the enzyme nearly inactive (kcat = 6.8 × 10−4 s−1), confirming its crucial catalytic role. | osti.gov |
Cofactor Requirements and Reaction Mechanisms of Betaine Aldehyde Oxidation
The enzymatic oxidation of betaine aldehyde to glycine betaine is an irreversible reaction catalyzed by BADH. researchgate.netresearchgate.netsci-hub.ru This process is dependent on a pyridine (B92270) nucleotide cofactor, which acts as a hydride acceptor. ebi.ac.ukwikipedia.org
Cofactor Requirements The primary and preferred cofactor for most characterized BADH enzymes is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.netwikipedia.org Some BADH enzymes, particularly those from bacteria involved in choline catabolism like Pseudomonas aeruginosa, can utilize both NAD+ and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) with similar efficiency. sci-hub.ruportlandpress.com This dual-cofactor ability allows the organism to produce both NADH for ATP synthesis and NADPH for anabolic processes and defense against oxidative stress. sci-hub.ru For most other BADHs, including those from plants and animals, the activity with NADP+ is significantly lower than with NAD+. nih.gov The binding of the NAD(P)+ cofactor is a prerequisite for the catalytic reaction and can induce conformational changes in the enzyme. nih.govresearchgate.netbohrium.com In some cases, such as with porcine kidney BADH, the presence of potassium ions (K+) has been shown to be important, as it increases the enzyme's affinity for the NAD+ coenzyme. researchgate.netresearchgate.net
Reaction Mechanism The catalytic mechanism of BADH is conserved among aldehyde dehydrogenases and proceeds through a series of well-defined steps involving covalent catalysis. ebi.ac.uksci-hub.ru
Thiohemiacetal Formation: The reaction is initiated by the nucleophilic attack of the highly reactive thiol group of the catalytic cysteine residue on the carbonyl carbon of the betaine aldehyde substrate. ebi.ac.ukportlandpress.com This forms a negatively charged, tetrahedral thiohemiacetal intermediate, which is stabilized by residues in the active site forming an "oxyanion hole". ebi.ac.uk
Hydride Transfer: The thiohemiacetal intermediate undergoes oxidation. This step involves the transfer of a hydride ion (H-) from the substrate's former carbonyl carbon to the C4 position of the nicotinamide ring of the bound NAD+ cofactor, reducing it to NADH. ebi.ac.ukportlandpress.com This results in the formation of a covalent thioester intermediate between the product, betaine, and the enzyme. portlandpress.com
Deacylation: A water molecule, activated by a general base residue (typically a highly conserved glutamate, such as Glu263 in cod BADH), performs a nucleophilic attack on the carbonyl carbon of the thioester intermediate. ebi.ac.uk This forms a second tetrahedral intermediate.
This multi-step mechanism ensures the efficient and irreversible conversion of the potentially toxic betaine aldehyde into the beneficial osmoprotectant, glycine betaine. researchgate.netresearchgate.net
Physiological Roles of Betaine Aldehyde Hydrate and Its Metabolites
Role in Osmoregulation and Stress Tolerance
The synthesis of glycine (B1666218) betaine (B1666868) from betaine aldehyde is a highly conserved mechanism for cellular protection against osmotic stress. unimore.ituliege.beresearchgate.net This process is critical for maintaining cell volume and the integrity of cellular machinery under conditions of high salinity, drought, and extreme temperatures.
In many plant species, the accumulation of glycine betaine is a primary response to abiotic stresses such as drought and high salinity. frontiersin.orgsci-hub.se Betaine aldehyde is synthesized from choline (B1196258) in a reaction catalyzed by choline monooxygenase and is subsequently oxidized to glycine betaine by the enzyme betaine aldehyde dehydrogenase (BADH). tandfonline.comnih.gov This two-step synthesis predominantly occurs in the chloroplasts. sci-hub.senih.gov
Under stress conditions, the expression of the BADH gene is significantly upregulated, leading to increased production of glycine betaine. uliege.betandfonline.com This accumulation helps to maintain the osmotic potential of the cytoplasm, protecting cellular structures, particularly the photosystem II complex and other vital proteins, from the damaging effects of dehydration and ion toxicity. sci-hub.setandfonline.com The enhanced tolerance to a wide range of abiotic stresses conferred by this pathway underscores the critical role of betaine aldehyde metabolism in plant survival. uliege.be Research has shown that engineering non-accumulating plants with the BADH gene can enhance their tolerance to environmental stressors. frontiersin.org
Table 1: Key Enzymes in Plant Glycine Betaine Synthesis
| Enzyme | Substrate | Product | Cellular Location | Stress Induction |
|---|---|---|---|---|
| Choline Monooxygenase (CMO) | Choline | Betaine Aldehyde | Chloroplast Stroma | Salt, Drought |
| Betaine Aldehyde Dehydrogenase (BADH) | Betaine Aldehyde | Glycine Betaine | Chloroplast Stroma | Salt, Drought, Cold |
Microorganisms, including bacteria, employ the synthesis of glycine betaine from betaine aldehyde as a key strategy to survive in high-osmolarity environments. researchgate.netuni-marburg.de In bacteria like Escherichia coli, choline is transported into the cell and converted to betaine aldehyde by choline dehydrogenase, which is then oxidized to glycine betaine by betaine aldehyde dehydrogenase (BADH). asm.org This accumulation of glycine betaine helps to maintain turgor pressure and protects enzymes and cellular structures from denaturation caused by high ionic strength. asm.orgmdpi.com
The regulation of this pathway is tightly controlled; under high-salt conditions, the catabolism of glycine betaine is repressed, favoring its accumulation as an osmoprotectant. pnas.org The ability to synthesize or take up choline and convert it to glycine betaine is a significant factor in the survival and proliferation of bacteria in challenging osmotic environments. mdpi.com
In marine invertebrates such as crustaceans, betaine aldehyde dehydrogenase (BADH) plays a crucial role in the adaptation to fluctuating environmental conditions, including changes in salinity, temperature, and dissolved oxygen. unimore.itresearchgate.net The synthesis of glycine betaine from betaine aldehyde is a key mechanism for osmoregulation and osmoprotection in these animals. researchgate.netmdpi.com
When faced with hyperosmotic stress, crustaceans increase the synthesis of glycine betaine in osmoregulatory tissues like the hepatopancreas and gills. mdpi.comsci-hub.se This newly synthesized glycine betaine is then released into the hemolymph and transported to other tissues to help maintain cellular volume and protect proteins from the denaturing effects of high salt concentrations. sci-hub.se The activity of BADH is regulated by the ionic concentration of the environment, highlighting its direct involvement in the physiological response to osmotic challenges. mdpi.com
Role in Microbial Stress Responses and Survival
Betaine Aldehyde Hydrate (B1144303) as an Intermediate in Nutrient Assimilation (e.g., choline catabolism)
Betaine aldehyde is a central intermediate in the catabolism of choline, a vital nutrient. In some bacteria, choline can serve as the sole source of carbon and nitrogen. researchgate.net The metabolic pathway involves the oxidation of choline to betaine aldehyde, followed by its conversion to glycine betaine. pnas.org Subsequently, glycine betaine is demethylated to produce glycine, which can then enter central metabolic pathways.
In humans and other mammals, the oxidation of choline occurs in the mitochondria of the liver and kidneys. Choline dehydrogenase catalyzes the conversion of choline to betaine aldehyde, which is then irreversibly oxidized to betaine by betaine aldehyde dehydrogenase. frontiersin.org This pathway is not only crucial for deriving energy from choline but also for the synthesis of betaine, which plays a role as a methyl donor in various metabolic reactions.
Table 2: Choline Catabolism Pathway
| Step | Substrate | Enzyme | Product | Organism Type |
|---|---|---|---|---|
| 1 | Choline | Choline Dehydrogenase/Oxidase | Betaine Aldehyde | Bacteria, Animals |
| 2 | Betaine Aldehyde | Betaine Aldehyde Dehydrogenase | Glycine Betaine | Bacteria, Animals |
Contribution to Cellular Redox Balance and Detoxification Pathways
The enzymatic conversion of betaine aldehyde to glycine betaine is intrinsically linked to the cellular redox state. The oxidation of betaine aldehyde is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes that play a critical role in detoxifying a wide array of endogenous and exogenous aldehydes. unimore.itnih.gov Aldehydes are highly reactive and can cause significant cellular damage by forming adducts with proteins and DNA. unimore.itnih.gov
The oxidation of betaine aldehyde by BADH is an NAD(P)+-dependent reaction, meaning it generates NADH or NADPH. researchgate.netnih.gov These reduced nicotinamide (B372718) adenine (B156593) dinucleotides are essential for maintaining the cellular redox balance and serve as reducing equivalents for various anabolic processes and antioxidant defense systems. researchgate.net
Furthermore, the product of this reaction, glycine betaine, has been shown to possess antioxidant properties by acting as a chemical chaperone, stabilizing the structure of proteins and protecting them from oxidative damage. nih.gov The ALDH-mediated detoxification of aldehydes, including betaine aldehyde, is a fundamental cellular defense mechanism against oxidative stress. unimore.itnih.gov In plants, the accumulation of glycine betaine has been linked to increased tolerance to oxidative stress by protecting cellular components and enhancing the activity of antioxidant enzymes. nih.gov
Genetic and Molecular Regulation of Betaine Aldehyde Hydrate Metabolism
Gene Identification, Cloning, and Expression of Betaine (B1666868) Aldehyde Hydrate (B1144303) Related Enzymes
The primary enzyme associated with betaine aldehyde hydrate metabolism is betaine aldehyde dehydrogenase (BADH). Genes encoding this enzyme have been identified, cloned, and characterized from a wide array of organisms, including bacteria, plants, and animals. esg.net.egpnas.org In higher plants, BADH is a nuclear-encoded enzyme, and research was pioneered in species like spinach (Spinacia oleracea). pnas.orguliege.be Following this, BADH-encoding genes have been isolated from numerous other plants, such as sugar beet (Beta vulgaris), barley (Hordeum vulgare), rice (Oryza sativa), and the halophyte Suaeda glauca. mdpi.comgeneticsmr.comnih.gov
Structurally, plant BADH is typically a dimeric protein located in the chloroplasts. geneticsmr.com The cDNAs cloned from various species, such as safflower (Carthamus tinctorius) and sugar beet, are generally around 1.7 kb and contain an open reading frame that codes for a polypeptide of approximately 500 amino acids. geneticsmr.comnih.gov For instance, the CtBADH gene from safflower was found to have a 1509-bp open reading frame encoding a 503-amino acid protein. geneticsmr.com Similarly, BADH cDNAs from sugar beet encode a polypeptide of 500 amino acids. nih.gov In the bacterium Pseudomonas fluorescens, the cloned betB gene (PfBADH) has an open reading frame of 1473-bp, encoding 490 amino acid residues. esg.net.eg
The expression of BADH genes is often induced by environmental stressors. In sugar beet, for example, BADH activity and the corresponding mRNA levels increase significantly in both leaves and roots in response to salt stress. nih.gov This induction of gene expression is a key mechanism for the accumulation of glycine (B1666218) betaine, which helps protect the plant from osmotic damage. uliege.betandfonline.com Many plant species possess multiple BADH gene paralogs, which may exhibit different expression patterns and functions. uliege.be
Table 1: Examples of Cloned Betaine Aldehyde Dehydrogenase (BADH) Genes
| Gene Name | Source Organism | Length of ORF (bp) | Encoded Protein Size (amino acids) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Spinacia oleracea BADH | Spinach (Spinacia oleracea) | 1491 | Not specified | One of the first plant BADH genes cloned; expression induced by salt stress. | pnas.org |
| Beta vulgaris BADH | Sugar Beet (Beta vulgaris) | ~1500 | 500 | mRNA levels increase 3-4 fold upon salinization. At least two gene copies present. | nih.gov |
| CtBADH | Safflower (Carthamus tinctorius) | 1509 | 503 | Deduced protein shares high identity with other composite family BADH proteins. | geneticsmr.com |
| SgBADH | Suaeda glauca | Not specified | Not specified | Gene expression is induced by drought stress and abscisic acid. | mdpi.com |
| PfBADH (betB) | Pseudomonas fluorescens | 1473 | 490 | Isolated from bacteria, providing a resource for genetic engineering in crops. | esg.net.eg |
| OjBADH | Ophiopogon japonicus | 1503 | 500 | Overexpression in tobacco enhanced salt tolerance. | semanticscholar.org |
Transcriptional Regulation of Betaine Aldehyde Pathway Genes
The expression of genes in the betaine aldehyde pathway, particularly BADH, is meticulously controlled at the transcriptional level. This regulation allows plants and other organisms to respond effectively to changing environmental conditions by modulating the synthesis of glycine betaine.
To understand the transcriptional control of BADH genes, researchers have isolated and analyzed their promoter regions. These studies have revealed the presence of various cis-acting regulatory elements that are crucial for controlling gene expression. For example, analysis of the BADH gene promoter from the halophyte Atriplex centralasiatica identified a transcription start site 84 bases upstream of the ATG start codon. nih.gov Deletion analysis of this promoter in transgenic tobacco showed that it is strongly induced by salt stress and contains two salt-responsive enhancer regions and one silencer region. nih.gov
Similarly, analysis of the BADH gene promoter from Suaeda liaotungensis and Chenopodium quinoa revealed several putative cis-elements. geneticsmr.comsemanticscholar.orgnih.gov These include common elements like the TATA-box and CAAT-box, as well as stress-responsive elements such as the abscisic acid-responsive element (ABRE) and heat shock elements (HSE). semanticscholar.orgnih.govresearchgate.net The presence of these elements underscores the role of the BADH gene in responding to various abiotic stresses. nih.govresearchgate.net In Chenopodium quinoa, bioinformatics analysis identified 32 cis-regulatory elements in the BADH promoter, including binding sites for MYB transcription factors and regions responsive to hormones, further highlighting its complex regulation. nih.govresearchgate.net
The expression of BADH and other related genes is strongly influenced by a variety of environmental and developmental signals. Abiotic stresses such as salinity, drought, and cold are potent inducers of BADH gene expression in many plant species. nih.gov
Salt and Drought Stress: In rice, drought and salt stresses were shown to increase the transcription level of the OsBADH1 gene, although very high salt concentrations could be inhibitory. nih.gov In sugar beet, BADH mRNA levels increased four-fold in leaves and three-fold in roots when plants were treated with 500 mM NaCl. nih.gov Similarly, the AcBADH gene from Atriplex centralasiatica is induced by both drought and salinity. nih.gov Overexpression of the SgBADH gene from Suaeda glauca in Arabidopsis resulted in enhanced tolerance to drought stress. mdpi.com
Cold Stress: The AcBADH gene is also induced by cold stress. nih.gov In cold-resistant wheat cultivars, higher BADH activity and glycine betaine content were observed, which contributed to the stabilization of membranes under low temperatures. uliege.be
Hormonal Regulation: The plant hormone abscisic acid (ABA), a key mediator of stress responses, also regulates BADH expression. The promoters of BADH genes often contain ABA-responsive elements (ABREs). semanticscholar.orgnih.gov The AcBADH gene in Atriplex centralasiatica and the SgBADH gene in Suaeda glauca are both induced by ABA. mdpi.comnih.gov
Light: In leaf beet, the expression of several betaine-related genes, including BADH, shows diurnal rhythms and is reduced under dark conditions, even during salt stress. jst.go.jp This suggests that light is a co-regulator, possibly to coordinate osmoprotectant synthesis with photosynthesis. jst.go.jp
Pathogen Infection: While the primary role of the betaine aldehyde pathway is in abiotic stress tolerance, some evidence suggests a connection to biotic stress. The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in BADH activation, also plays a role in responding to pathogen attacks. uliege.befrontiersin.org
Promoter Analysis and Regulatory Elements
Post-Transcriptional and Post-Translational Regulation of Enzymes
Regulation of the betaine aldehyde pathway extends beyond transcription. Post-transcriptional and post-translational modifications provide additional layers of control over the activity of the involved enzymes.
A notable example of post-transcriptional regulation has been observed in cereal crops like rice, maize, wheat, and barley. nih.govnih.gov In these species, BADH transcripts undergo an unusual processing at the 5' exonic region, leading to deletions and insertions. nih.govnih.gov This alternative processing can result in the removal of the translation start codon or cause frameshifts, leading to non-functional proteins. nih.govnih.gov Interestingly, this unusual processing is influenced by stress conditions and is not observed in dicotyledonous plants like spinach and tomato, which correctly process the BADH mRNA. nih.govnih.gov This difference in post-transcriptional processing might contribute to the varying capacities for glycine betaine synthesis among different plant species. tandfonline.comnih.govnih.gov In fragrant rice, there is evidence that some genes in the 2-acetyl-1-pyrroline (B57270) (2-AP) biosynthesis pathway, which involves BADH, are regulated post-transcriptionally in response to zinc treatment, as shown by a weak overlap between differentially spliced and differentially expressed genes. frontiersin.org
At the post-translational level, the activity of BADH can be directly modulated. In response to abiotic stress, signaling pathways such as the MAPK pathway are activated. tandfonline.com This can lead to the phosphorylation of enzymes by kinases like the SnRK2 (sucrose non-fermenting 1-related protein kinase 2) subfamily, which in turn activates BADH. uliege.betandfonline.com This provides a rapid mechanism to boost glycine betaine production when needed. tandfonline.com Furthermore, the catalytic activity of aldehyde dehydrogenases, in general, can be suppressed under certain conditions through various post-translational modifications, including acetylation or modifications due to oxidative stress, which could represent another regulatory layer for BADH. nih.gov
Analytical Methodologies for Betaine Aldehyde Hydrate Research
Spectrophotometric and Enzymatic Assays
The quantification of betaine (B1666868) aldehyde and the characterization of enzymes involved in its metabolism are frequently accomplished through spectrophotometric and enzymatic assays. These methods are valued for their speed and sensitivity in determining enzyme activity and substrate concentrations.
A common approach involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) at 340 nm. nih.gov This is particularly useful for assaying betaine aldehyde dehydrogenase (BADH), the enzyme that catalyzes the oxidation of betaine aldehyde to betaine. nih.govoup.com The activity of BADH can be determined by measuring the rate of NADH or NADPH formation, which is directly proportional to the enzyme concentration under specific conditions. nih.gov For instance, the BADH from Pseudomonas aeruginosa has been assayed by monitoring NADPH formation at 30°C in a potassium phosphate buffer at pH 8.0. nih.gov
Enzymatic assays can also be designed to quantify betaine aldehyde itself. One such method involves the use of choline (B1196258) oxidase, which catalyzes the oxidation of choline to betaine aldehyde and then to betaine, producing hydrogen peroxide (H₂O₂) as a byproduct. sigmaaldrich.cnsigmaaldrich.com The H₂O₂ can then be coupled to a chromogenic reaction, often involving peroxidase and a dye like 4-aminoantipyrine, allowing for spectrophotometric quantification. sigmaaldrich.cnsigmaaldrich.com
The kinetic properties of enzymes like BADH are also determined using these assays. By varying the concentration of betaine aldehyde and the cofactor (NAD⁺ or NADP⁺), key parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be calculated. nih.gov For example, the apparent Kₘ of P. aeruginosa BADH for betaine aldehyde was determined to be 453 ± 52 μM at 37°C and pH 7.5. nih.gov
It's important to note that in aqueous solutions, betaine aldehyde exists predominantly in its hydrated diol form. nih.gov This equilibrium can influence enzymatic reactions, and studies have suggested that some enzymes, like choline oxidase, may utilize the hydrated species as the substrate. nih.gov
| Enzyme Source | Parameter | Value | Assay Conditions | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Apparent Kₘ for Betaine Aldehyde | 453 ± 52 μM | 0.5 mM NADP⁺, 100 mM potassium phosphate buffer (pH 7.5), 37°C | nih.gov |
| Pseudomonas aeruginosa | Apparent Kₘ for NADP⁺ | 62 ± 7 μM | 1.0 mM betaine aldehyde, 100 mM potassium phosphate buffer (pH 7.5), 37°C | nih.gov |
| Pseudomonas aeruginosa | Apparent Kₘ for NAD⁺ | 229 ± 5 μM | 1.0 mM betaine aldehyde, 100 mM potassium phosphate buffer (pH 7.5), 37°C | nih.gov |
| Spinach | Kₘ for Betaine Aldehyde | 2.08 x 10⁻⁴ M | Optimal pH (8.0–8.5) and temperature (30°C) |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the precise separation and quantification of betaine aldehyde hydrate (B1144303) from complex biological matrices. These techniques offer high resolution and sensitivity, allowing for the accurate measurement of this and related compounds.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of betaine aldehyde and other choline metabolites. nih.govrsc.org Due to the low UV absorbance of betaine aldehyde, derivatization is often employed to enhance detection. researchgate.net For instance, derivatizing agents like 2-bromo acetophenone (B1666503) can be used to create a derivative with detectable UV absorption. researchgate.net
Various HPLC modes have been applied, including normal-phase and reversed-phase chromatography. rsc.orgbevital.no A normal-phase HPLC method using a silica (B1680970) column has been developed for the separation of choline metabolites, including betaine aldehyde. rsc.orgbevital.no In one method, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer was used to separate choline, betaine, and dimethylglycine. bevital.no
Reversed-phase HPLC, often with a C18 column, is also utilized. google.com The choice of mobile phase is critical for achieving good separation. A mixture of methanol (B129727) and a potassium dihydrogen phosphate buffer is one example of a mobile phase used for the analysis of related compounds like betaine. rsc.org Detection is commonly performed using a UV detector, often at wavelengths around 190-200 nm for underivatized compounds. rsc.org
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Betaine aldehyde, Betaine | Silica | Acetonitrile, ethanol, ammonium acetate:glacial acetic acid buffer, water, KH₂PO₄ | Radioenzymatic assay | rsc.org |
| Choline, Betaine, Dimethylglycine | Silica gel (Hypersil) | Gradient of acetonitrile and ammonium formate buffer (pH 3.5) | Tandem Mass Spectrometry (MS/MS) | bevital.no |
| Betaine | C18 | 0.05mol/L sodium hexanesulfonate solution: 0.05mol/L potassium dihydrogen phosphate | DAD detector (190-196nm) | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. While betaine aldehyde itself is not highly volatile, GC-MS can be used for its analysis, sometimes following a derivatization step to increase volatility. The Human Metabolome Database contains predicted GC-MS spectra for underivatized betaine aldehyde.
GC-MS has been instrumental in studying the metabolic products of pathways involving betaine aldehyde. For example, it has been used to identify and quantify terpenoid compounds produced in the gut, which can be related to the broader metabolic context in which betaine aldehyde plays a role. researchgate.net In studies of plant fragrance, GC-MS is used to quantify compounds like 2-acetyl-1-pyrroline (B57270) (2AP), the accumulation of which can be affected by mutations in the betaine aldehyde dehydrogenase gene. mdpi.com The use of an internal standard, such as 2,4,6-trimethyl pyridine (B92270), is common in quantitative GC-MS analysis to ensure accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural information and can be used to monitor metabolic processes in real-time. Both ¹H and ¹³C NMR have been applied to the study of betaine aldehyde. nih.govrsc.orgbmrb.io
¹H NMR spectroscopy has been used to confirm the structure of betaine aldehyde and to quantify related compounds in biological extracts. oup.com The chemical shifts of the protons in the molecule provide a unique fingerprint for its identification. The Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB) provide reference spectra for betaine aldehyde. bmrb.io
¹³C NMR is particularly valuable for studying the hydration of betaine aldehyde. At neutral pH, the ¹³C NMR spectrum shows that betaine aldehyde exists almost entirely (>99%) as its hydrate. Furthermore, hyperpolarized ¹³C-NMR spectroscopy has emerged as a powerful tool for real-time monitoring of betaine aldehyde metabolism. rsc.org This technique dramatically enhances the NMR signal, allowing for the detection of low-concentration intermediates and the measurement of rapid kinetic events. rsc.org For example, hyperpolarized [1,1,2,2-D₄, 2-¹³C]choline has been used to track the synthesis of betaine aldehyde with sub-second resolution.
| Nucleus | Technique | Application | Key Findings/Observations | Reference |
|---|---|---|---|---|
| ¹³C | Standard NMR | Structural analysis | Confirms that the hydrate form predominates (>99%) at neutral pH. | |
| ¹³C | Hyperpolarized NMR | Real-time metabolic monitoring | Enables tracking of betaine aldehyde synthesis at subsecond resolution. | rsc.org |
| ¹H | Standard NMR | Quantification of related compounds | Used for the analysis of quaternary ammonium compounds in tissue extracts. | oup.com |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing is a powerful methodology used to elucidate metabolic pathways and quantify the flow of metabolites, or metabolic flux, through these pathways. This is often achieved by introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and tracking their incorporation into downstream metabolites. github.iomdpi.comeurisotop.com
In the context of betaine aldehyde research, isotopic labeling has been crucial for understanding its biosynthesis and metabolism. For example, the oxidation of [methyl-¹⁴C]choline to [methyl-¹⁴C]betaine aldehyde and subsequently to [methyl-¹⁴C]betaine has been measured to study the activity of choline dehydrogenase in rat liver mitochondria. nih.gov This approach, combined with HPLC for separation, allows for precise quantification of the metabolic products. nih.gov
Stable isotope tracing with ¹³C-labeled substrates coupled with mass spectrometry or NMR is a cornerstone of modern metabolic flux analysis. mdpi.comeurisotop.com By feeding cells or organisms a labeled precursor like ¹³C-glucose or ¹³C-choline, researchers can map the fate of the carbon atoms as they are incorporated into betaine aldehyde and other metabolites. github.iomdpi.com This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. eurisotop.com For instance, adding ¹³C₅, ¹⁵N₁-labeled glycine (B1666218) betaine to seawater communities has been used to trace the carbon and nitrogen through various metabolic pathways. github.io
These techniques are essential for understanding how metabolic pathways are regulated under different physiological or environmental conditions, such as osmotic stress, where betaine and its precursors play a critical role.
Comparative Biochemistry and Evolutionary Analysis of Betaine Aldehyde Hydrate Metabolism
Diversity of Betaine (B1666868) Aldehyde Hydrate (B1144303) Pathways in Prokaryotes (Bacteria and Archaea)
The metabolism of betaine aldehyde, which exists predominantly in its hydrated form at neutral pH, is a crucial pathway in many prokaryotes for the synthesis of the potent osmoprotectant, glycine (B1666218) betaine. nih.gov This pathway allows bacteria and archaea to survive in high-osmolarity environments. The synthesis of glycine betaine from choline (B1196258) involves a two-step oxidation process where choline is first converted to betaine aldehyde, which is then oxidized to glycine betaine. oup.com
In many bacteria, such as Escherichia coli, this conversion is catalyzed by two distinct enzymes: choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB). oup.com These genes, along with a choline-sensing repressor gene (betI), are often organized in an operon, allowing for coordinated regulation in response to osmotic stress and the presence of choline. oup.com Similarly, in the human pathogen Pseudomonas aeruginosa, betaine aldehyde dehydrogenase plays a dual role in assimilating carbon and nitrogen from choline and producing glycine betaine for osmoprotection. nih.gov The genes for choline oxidase (BetA) and betaine aldehyde dehydrogenase (BetB) in P. aeruginosa are also located in the same operon. nih.gov
However, variations in this pathway exist across different prokaryotic species. For instance, in Bacillus subtilis, while the two-step oxidation of choline to glycine betaine also occurs with betaine aldehyde as an intermediate, the genetic organization differs from that of E. coli. oup.comebi.ac.uk B. subtilis co-expresses a type II alcohol dehydrogenase with betaine aldehyde dehydrogenase, unlike the choline dehydrogenase found in E. coli. ebi.ac.uk In some soil bacteria like Arthrobacter globiformis, the entire process of converting choline to betaine is catalyzed by a single enzyme, choline oxidase. mdpi.com
The regulation of these pathways is also diverse. In E. coli, the expression of the bet genes is induced by osmotic stress and the presence of choline. oup.com In P. aeruginosa, choline is a strong inducer of betaine aldehyde dehydrogenase expression, while salt concentration has no significant effect. nih.gov In methicillin-resistant Staphylococcus aureus (MRSA), the accumulation of betaine, synthesized from choline via betaine aldehyde, is a key mechanism for osmoregulation and has been linked to increased antibiotic resistance. nih.gov The betaine aldehyde dehydrogenase in S. aureus utilizes betaine aldehyde as its primary substrate with NAD+ as a cofactor. nih.gov
Table 1: Diversity of Betaine Aldehyde Hydrate Metabolism Pathways in Prokaryotes
| Organism | Key Enzymes | Genetic Organization | Regulation |
|---|---|---|---|
| Escherichia coli | Choline dehydrogenase (BetA), Betaine aldehyde dehydrogenase (BetB) | betIBA operon | Osmotic stress, Choline presence |
| Pseudomonas aeruginosa | Choline oxidase (BetA), Betaine aldehyde dehydrogenase (BetB) | betIBA operon | Choline presence |
| Bacillus subtilis | Type II alcohol dehydrogenase, Betaine aldehyde dehydrogenase | Gene cluster, no betT or betI homologues | Osmotic stress, Choline presence |
| Arthrobacter globiformis | Choline oxidase (COD) | Single enzyme pathway | - |
| Staphylococcus aureus | Choline dehydrogenase, Betaine aldehyde dehydrogenase (SaBADH) | - | High osmolarity |
This compound Metabolism in Eukaryotes (Plants, Fungi, Animals)
In eukaryotes, the metabolism of this compound is primarily associated with the synthesis of glycine betaine, which serves as an important osmoprotectant and is involved in various metabolic processes. researchgate.netnih.gov The pathway is conserved across plants, fungi, and animals, though with notable differences in enzyme localization and function.
Plants: In plants, the synthesis of glycine betaine is a two-step oxidation of choline, with betaine aldehyde as the intermediate. mdpi.com This process is catalyzed by choline monooxygenase and betaine aldehyde dehydrogenase (BADH). mdpi.com The expression of BADH, which belongs to the ALDH10 family of aldehyde dehydrogenases, is often induced by abiotic stresses such as drought and salinity. mdpi.commdpi.com Overexpression of the BADH gene in transgenic plants has been shown to enhance tolerance to these stresses. mdpi.com Not all plants accumulate glycine betaine; those that do possess a specific type of ALDH10 enzyme capable of oxidizing betaine aldehyde. researchgate.net The subcellular localization of BADH in plants can vary, affecting stress responses. oup.com
Fungi: The pathway for glycine betaine synthesis in fungi also involves the oxidation of choline. In Aspergillus fumigatus, a gene cluster containing choline oxidase (ChoA) and betaine aldehyde dehydrogenase (BadA) is responsible for this conversion. asm.org A. fumigatus ChoAp catalyzes the oxidation of choline to glycine betaine with betaine aldehyde as an intermediate, while BadAp oxidizes betaine aldehyde to glycine betaine. asm.org Interestingly, in A. fumigatus, glycine betaine primarily functions as a metabolic intermediate for choline catabolism rather than as a stress protectant. asm.org Some fungi also possess a reverse pathway, where glycine betaine can be reduced back to choline via a glycine betaine reductase, a process not commonly observed in other kingdoms. pnas.orgbiorxiv.org
Animals: In animals, betaine aldehyde dehydrogenase is also a key enzyme in the synthesis of glycine betaine from choline. researchgate.net Animal BADHs are often capable of oxidizing various aminoaldehydes, linking this pathway to other metabolic processes like polyamine catabolism and the synthesis of γ-aminobutyric acid (GABA) and carnitine. researchgate.net In mammals, the enzyme responsible for betaine aldehyde oxidation is the same as the E3 aldehyde dehydrogenase isoenzyme (ALDH9). researchgate.net Unlike plants and some bacteria, animals whose genomes have been fully sequenced typically have only one gene encoding for BADH. researchgate.net
Table 2: this compound Metabolism in Eukaryotes
| Kingdom | Key Enzymes | Primary Function of Glycine Betaine | Notes |
|---|---|---|---|
| Plants | Choline monooxygenase, Betaine aldehyde dehydrogenase (ALDH10) | Osmoprotection against abiotic stress (drought, salinity) | Not all plants accumulate glycine betaine. |
| Fungi | Choline oxidase (ChoA), Betaine aldehyde dehydrogenase (BadA), Glycine betaine reductase | Nutrient source (choline catabolism) | Can convert glycine betaine back to choline. |
| Animals | Betaine aldehyde dehydrogenase (ALDH9) | Osmoprotection, methyl donor, involved in other metabolic pathways | Animal BADHs have broad substrate specificity. |
Evolutionary Conservation and Divergence of this compound Enzymes (e.g., ALDH families)
The enzymes responsible for oxidizing betaine aldehyde, primarily betaine aldehyde dehydrogenases (BADHs), belong to the large and ancient aldehyde dehydrogenase (ALDH) superfamily, which is found in all three domains of life: Archaea, Eubacteria, and Eukarya. nih.gov Phylogenetic analyses reveal that BADH activity has likely evolved independently on multiple occasions throughout history. researchgate.net
BADHs are classified into different ALDH families, indicating a complex evolutionary history. researchgate.net For instance, animal and many proteobacterial BADHs belong to the ALDH9 family, while plant and other bacterial BADHs are part of the ALDH10 family. researchgate.net A third, as-yet-unnamed family includes BADHs from Firmicutes and Actinobacteria. researchgate.net This distribution suggests that the ability to metabolize betaine aldehyde arose through convergent evolution in different lineages.
Within the plant kingdom, the evolution of BADH activity within the ALDH10 family appears to be a relatively recent event. researchgate.net The ability of a plant ALDH10 enzyme to oxidize betaine aldehyde is largely determined by a single amino acid residue at a specific position (position 441 in the spinach enzyme). researchgate.net Plants that accumulate glycine betaine possess an alanine (B10760859) or cysteine at this position, whereas those that cannot have an isoleucine. researchgate.net This suggests a smooth evolutionary pathway for the acquisition of BADH function from ancestral aminoaldehyde dehydrogenases. researchgate.net
In animals, the ALDH9 family, which includes BADH, is considered a "constant" or slowly evolving enzyme group, showing limited divergence between species like fish and humans. nih.gov This is in contrast to other "variable" ALDH families that exhibit greater evolutionary change. nih.gov The conservation of the ALDH9 family suggests a fundamental and conserved role in animal metabolism.
The ALDH superfamily as a whole has undergone significant gene duplication and loss events throughout its evolution. nih.gov For example, while nine ALDH families are retained in green plants from their algal ancestors, some families present in lower plants have been lost in vascular plants. oup.com Conversely, the red seaweed Pyropia yezoensis shows an expanded number of genes for choline dehydrogenase, an enzyme in the same pathway as BADH, likely as an adaptation to its intertidal habitat. mdpi.com This highlights the dynamic nature of the evolution of betaine aldehyde metabolism in response to different environmental pressures.
Emerging Research Areas and Future Perspectives on Betaine Aldehyde Hydrate
Systems Biology Approaches to Betaine (B1666868) Aldehyde Hydrate (B1144303) Metabolism
Systems biology offers a powerful framework for understanding the complex network of interactions that govern the metabolism of betaine aldehyde hydrate. By integrating experimental data with computational modeling, researchers can move beyond the study of individual components to a more holistic view of the entire metabolic pathway.
A key focus of systems biology in this context is the elucidation of the regulatory networks that control the synthesis and degradation of this compound. This includes identifying the transcription factors, signaling molecules, and allosteric effectors that modulate the activity of enzymes such as choline (B1196258) oxidase and betaine aldehyde dehydrogenase (BADH). bevital.noasm.org For instance, in Bacillus subtilis, the GbsR repressor plays a crucial role in sensing choline and glycine (B1666218) betaine levels to control the expression of the gbsAB operon, which is responsible for glycine betaine synthesis from choline via betaine aldehyde. asm.org
Metabolic modeling, a cornerstone of systems biology, can be used to predict metabolic fluxes through the choline oxidation pathway under different environmental conditions. These models can help to understand how cells allocate resources towards the production of glycine betaine, an important osmoprotectant, in response to stresses like high salinity or drought. mdpi.comfrontiersin.org By analyzing the metabolic network, researchers can identify potential bottlenecks or regulatory points that could be targeted to enhance stress tolerance in plants and other organisms. frontiersin.org Furthermore, systems biology approaches can help to unravel the interconnectedness of this compound metabolism with other central metabolic pathways, such as one-carbon metabolism and amino acid synthesis. skemman.is
Integration of Omics Data in this compound Research (e.g., transcriptomics, proteomics, metabolomics)
The integration of multiple "omics" datasets provides a comprehensive, multi-layered view of the cellular processes involving this compound. nih.gov This approach allows for a more complete understanding of how genetic information is translated into functional cellular responses. nih.gov
Transcriptomics: Studies have utilized transcriptomics to investigate the expression of genes involved in this compound metabolism under various conditions. For example, transcriptomic analyses have shown that the genes encoding BADH are often upregulated in response to abiotic stresses, indicating a transcriptional-level control of the pathway. pnas.orgbiorxiv.org In some fungi, transcriptomics data suggest that the genes for the reductive pathway from glycine betaine back to choline, which proceeds through this compound, are constitutively transcribed. pnas.orgbiorxiv.org
Proteomics: Proteomic analyses provide insights into the abundance and post-translational modifications of proteins involved in the pathway. Comparative proteomics of transgenic organisms expressing key enzymes can reveal changes in the levels of drought-responsive proteins, highlighting the downstream effects of modulating this compound metabolism. frontiersin.org
Metabolomics: Metabolomics allows for the direct measurement of this compound and other related metabolites, providing a snapshot of the metabolic state of the cell. Isotope tracing metabolomics has been instrumental in elucidating the metabolic fate of glycine betaine, revealing pathways such as demethylation and conversion to choline, all of which are directly linked to this compound as an intermediate. nih.gov Metabolomic profiling of transgenic Arabidopsis thaliana overexpressing BADH genes has revealed alterations in the levels of various primary metabolites, including sugars and amino acids, suggesting a broader impact of betaine aldehyde metabolism on cellular homeostasis. oup.com
By integrating these omics datasets, researchers can construct more accurate models of this compound metabolism and identify novel regulatory mechanisms and biological functions. nih.govnih.gov
Computational Approaches to Enzyme Mechanisms and Interactions
Computational methods are increasingly being used to provide detailed mechanistic insights into the enzymes that metabolize this compound, complementing experimental studies. nih.govacs.org These approaches can elucidate reaction mechanisms, substrate binding, and enzyme-inhibitor interactions at an atomic level.
Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods have been employed to study the catalytic mechanism of enzymes like choline oxidase. nih.govacs.org These studies have proposed a hydride transfer from the hydrated form of betaine aldehyde to the flavin cofactor as a key step in its oxidation to glycine betaine. nih.govacs.org Computational models can also help to understand the substrate specificity of different BADH isoforms. For instance, modeling has explained why certain ALDH10 enzymes can oxidize betaine aldehyde while others cannot, based on the steric hindrance created by specific amino acid residues in the active site. portlandpress.com
Homology modeling is another valuable computational tool, particularly when experimental structures are unavailable. uva.nluva.nl By building a three-dimensional model of an enzyme based on the known structure of a related protein, researchers can gain insights into its active site architecture and propose targets for protein engineering. researchgate.netanr.fr This approach has been used to study various amine dehydrogenases, providing a framework for understanding their catalytic mechanisms and for designing enzymes with improved properties. uva.nluva.nlresearchgate.net
Unexplored Biological Roles and Regulation Mechanisms of this compound
While the role of this compound as an intermediate in glycine betaine synthesis is well-established, there are still many unexplored aspects of its biological functions and regulation.
One area of active investigation is the potential for betaine aldehyde itself to act as a signaling molecule. The accumulation of aldehydes can be toxic to cells, suggesting that its concentration must be tightly regulated. nih.govtandfonline.com This raises the possibility that fluctuations in betaine aldehyde levels could trigger specific cellular responses or signaling cascades. For example, in Pseudomonas aeruginosa, the accumulation of betaine aldehyde is toxic, highlighting the critical role of BADH in detoxification and bacterial growth under certain conditions. nih.gov
The regulation of the enzymes that produce and consume this compound is also not fully understood. While transcriptional regulation of BADH genes by stress and specific inducers like choline is known, other regulatory mechanisms, such as post-translational modifications and allosteric regulation, are less characterized. asm.orgnih.govebi.ac.uk The reversible inactivation of plant BADH by its substrate, betaine aldehyde, suggests a potential feedback mechanism to control the metabolic flux through the pathway. portlandpress.com
Furthermore, the diversity of enzymes that can act on betaine aldehyde suggests that it may be involved in a wider range of metabolic pathways than currently appreciated. nih.gov Some BADHs exhibit broad substrate specificity, being able to oxidize other aminoaldehydes, which implicates them in processes like polyamine catabolism and the synthesis of other important compounds. nih.govtandfonline.com The discovery of a reductive pathway from glycine betaine to choline via this compound in fungi has opened up new questions about the reversibility of this pathway in other organisms and its physiological significance. pnas.orgbiorxiv.org
Q & A
Q. What is the role of betaine aldehyde hydrate in glycine betaine biosynthesis, and how is it experimentally detected?
this compound is a key intermediate in the two-step synthesis of glycine betaine (GB) from choline. The enzyme betaine-aldehyde dehydrogenase (BADH) catalyzes its oxidation to GB, a critical osmoprotectant in plants and microorganisms under stress conditions . To detect this compound, researchers employ targeted metabolomics using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Identification relies on matching retention times and m/z values to authenticated standards, with chromatogram extraction for quantification .
Q. How are BADH enzyme kinetics characterized, and what methodological challenges arise?
BADH activity is assayed spectrophotometrically by monitoring NADH production at 340 nm during betaine aldehyde oxidation. Key parameters include substrate specificity (e.g., Km for betaine aldehyde) and pH/cofactor dependencies. Challenges include:
- Substrate instability : this compound exists in equilibrium with its reactive aldehyde form, requiring strict pH control (neutral to slightly alkaline) to minimize spontaneous degradation .
- Enzyme purity : Recombinant BADH must be purified via affinity chromatography to avoid interference from nonspecific aldehyde dehydrogenases .
Q. What molecular techniques are used to clone and validate BADH genes in non-model organisms?
BADH genes are cloned using degenerate primers designed from conserved regions of known sequences (e.g., spinach BADH ). Functional validation involves:
- Heterologous expression in E. coli or yeast, followed by enzyme activity assays .
- Transcript quantification via qPCR under stress conditions (e.g., salinity) to confirm stress-induced expression .
- CRISPR/Cas9 knockout lines to demonstrate loss of GB accumulation and stress sensitivity .
Advanced Research Questions
Q. How do conflicting reports on BADH substrate specificity impact experimental design?
Some BADH homologs, like Bacillus subtilis GbsA, exhibit high specificity for betaine aldehyde, while others (e.g., E. coli YdcW) prefer medium-chain aldehydes . To resolve contradictions:
Q. What mechanisms explain betaine aldehyde toxicity in organisms lacking functional BADH?
Betaine aldehyde forms Schiff bases with cellular amines, disrupting protein/nucleic acid function. In B. subtilis ΔgbsAB mutants and tobacco plants lacking BADH, this toxicity manifests as growth inhibition. Researchers model toxicity by:
Q. How do regulatory elements in BADH promoters influence stress adaptation across species?
The BADH promoter in salt-tolerant plants (e.g., Spinacia oleracea) contains stress-responsive cis-elements (e.g., ABRE, MYB/MYC). Methodologies to study regulation include:
- Promoter-GUS fusions in transgenic plants to map stress-inducible regions .
- ChIP-seq to identify transcription factors binding under drought/salinity .
- Comparative genomics to correlate promoter diversity with GB accumulation in extremophiles vs. glycophytes .
Q. Why do some GB-non-accumulator plants express non-functional CMO or BADH isoforms?
In Arabidopsis thaliana, CMO may oxidize substrates other than choline, while pseudo-BADH isoforms (e.g., lacking Ala/Cys441) lack catalytic activity. Researchers investigate these anomalies via:
- Metabolite profiling to identify alternative CMO products .
- Enzyme kinetics with candidate substrates (e.g., amino alcohols) .
- Phylogenetic analysis to trace evolutionary divergence of BADH/CMO clades .
Methodological Considerations
Q. How can contradictory data on BADH subcellular localization be resolved?
Early studies localized BADH to chloroplasts, but later work identified mitochondrial isoforms. To clarify:
Q. What strategies optimize this compound stability during in vitro assays?
Q. How do mutations in BADH2 affect fragrance in rice, and what analytical tools validate these claims?
BADH2 null mutants accumulate 2-acetyl-1-pyrroline (2AP), a fragrant compound. Validation involves:
- GC-MS for 2AP quantification in mutant vs. wild-type grains .
- Allele-specific PCR to screen for frameshift mutations (e.g., 8-bp deletion in exon 7) .
- RNAi silencing to confirm gene-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
